Phthalylsulfamethizole

説明

BenchChem offers high-quality Phthalylsulfamethizole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalylsulfamethizole including the price, delivery time, and more detailed information at info@benchchem.com.

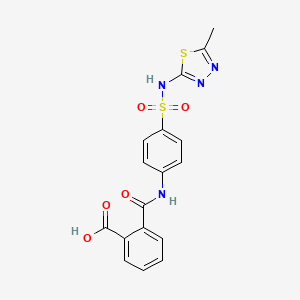

Structure

3D Structure

特性

CAS番号 |

485-24-5 |

|---|---|

分子式 |

C17H14N4O5S2 |

分子量 |

418.5 g/mol |

IUPAC名 |

2-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid |

InChI |

InChI=1S/C17H14N4O5S2/c1-10-19-20-17(27-10)21-28(25,26)12-8-6-11(7-9-12)18-15(22)13-4-2-3-5-14(13)16(23)24/h2-9H,1H3,(H,18,22)(H,20,21)(H,23,24) |

InChIキー |

IVOLPXGGYPYZOM-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |

正規SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |

他のCAS番号 |

485-24-5 |

製品の起源 |

United States |

Technical Guide: Phthalylsulfamethizole Mechanism of Action on Folic Acid Synthesis

Executive Summary

Phthalylsulfamethizole is a sulfonamide prodrug designed for localized intestinal activity. Unlike systemic sulfonamides (e.g., sulfamethoxazole), it acts as a "Trojan horse" delivery system. It remains pharmacologically inactive and poorly absorbed in the upper gastrointestinal tract due to the N4-phthalyl substitution. Upon reaching the large intestine, it undergoes hydrolysis—mediated by bacterial enzymes and alkaline pH—to release the active moiety, sulfamethizole .

The core mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS) , a critical enzyme in the de novo folate biosynthesis pathway. By mimicking para-aminobenzoic acid (PABA), sulfamethizole blocks the formation of dihydropteroate, causing a "thymineless death" in susceptible bacteria.

Molecular Pharmacology & Activation

The Prodrug Strategy: Intestinal Activation

Phthalylsulfamethizole is an

Activation Pathway:

-

Transit: The prodrug travels to the colon largely intact.

-

Hydrolysis: Intestinal bacteria (via amidases) and the alkaline environment of the colon hydrolyze the amide bond linking the phthalyl group to the sulfonamide.

-

Release: This reaction liberates phthalic acid (inert byproduct) and sulfamethizole (active antimicrobial).

Mechanism of Action: DHPS Inhibition

Once released, sulfamethizole targets the folate pathway.[1] Bacteria cannot uptake exogenous folate; they must synthesize it de novo.

-

Target Enzyme: Dihydropteroate Synthase (DHPS) [EC 2.5.1.15].

-

Natural Substrates: Para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[2][3]

-

Inhibition Logic: Sulfamethizole is a structural analog of PABA.[4] It competes for the PABA-binding pocket on DHPS.[4]

-

The "Dead-End" Adduct: Recent structural studies suggest that sulfonamides are not merely passive inhibitors. They can act as alternative substrates, reacting with DHPP to form a pterin-sulfonamide adduct . This adduct cannot be processed further by dihydrofolate synthase, effectively creating a metabolic dead end and sequestering the pterin pool.

Figure 1: The activation of Phthalylsulfamethizole and its interference in the folate biosynthesis pathway.[2][4][5]

Quantitative Analysis

The efficacy of sulfamethizole is defined by its affinity for DHPS relative to the natural substrate PABA. While specific

Table 1: Comparative Kinetic & Potency Data

| Parameter | Value | Context/Notes |

| Target Enzyme | Dihydropteroate Synthase (DHPS) | Essential for folate synthesis (absent in mammals). |

| Inhibition Type | Competitive | Competes directly with PABA.[4] |

| Representative | ~5.1 µM (Sulfamethoxazole proxy) | High affinity binding to E. coli DHPS [1]. |

| Representative | ~2.7 µM | Concentration to inhibit 50% enzyme activity [2].[4] |

| MIC (Susceptible) | 32 - 64 µg/mL | Typical breakpoint for Enterobacteriaceae. |

| MIC (Resistant) | > 256 µg/mL | Often due to folP gene mutations. |

Analytic Note: The

of sulfonamides is typically in the low micromolar range, often similar to or slightly lower than thefor PABA (~7.8 µM), allowing effective competition when PABA levels are normal.

Experimental Protocols

To validate the mechanism of action, two primary assays are recommended: a biochemical enzyme assay and a microbiological growth assay.

Protocol A: Spectrophotometric DHPS Inhibition Assay (NADPH-Coupled)

This assay measures DHPS activity by coupling the production of dihydropteroate to a second reaction catalyzed by dihydrofolate reductase (DHFR), which consumes NADPH.

Principle:

Workflow:

-

Reagent Prep:

-

Buffer: 50 mM HEPES (pH 7.6), 10 mM

. -

Substrates: 50 µM PABA, 50 µM DHPP.

-

Coupling System: Excess purified DHFR, 100 µM NADPH.

-

Enzyme: Purified bacterial DHPS (e.g., E. coli recombinant).[6]

-

Test Compound: Sulfamethizole (dissolved in DMSO).

-

-

Reaction Assembly:

-

In a UV-transparent 96-well plate, mix Buffer, DHPS, DHFR, NADPH, and Sulfamethizole (various concentrations).

-

Incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Add DHPP to initiate the reaction.[7] (Order is critical; DHPP binding orders the active site).

-

-

Measurement:

-

Monitor

continuously for 10 minutes.

-

-

Analysis:

-

Calculate initial velocity (

) for each inhibitor concentration. -

Plot

vs. [Sulfamethizole] to determine

-

Protocol B: Minimal Inhibitory Concentration (MIC) Assay

Standard broth microdilution to assess whole-cell potency.

-

Inoculum: Prepare

CFU/mL of E. coli (ATCC 25922) in Mueller-Hinton Broth. -

Plate Setup: Dispense 100 µL of inoculum into wells containing serial dilutions of Sulfamethizole (0.25 to 256 µg/mL).

-

Note: Since Phthalylsulfamethizole is the prodrug, pure Sulfamethizole must be used for in vitro testing to bypass the hydrolysis requirement.

-

-

Incubation: 37°C for 16–20 hours.

-

Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Resistance Mechanisms

Resistance to sulfamethizole arises primarily through mutations in the folP gene encoding DHPS.

-

Target Modification: Specific amino acid substitutions within the PABA-binding pocket of DHPS reduce sulfonamide affinity without significantly impairing PABA binding.

-

PABA Overproduction: Some bacteria upregulate PABA synthesis, outcompeting the drug (Le Chatelier's principle).

References

-

Venkatesan, M. et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Link

-

Allegra, C. J. et al. (1990).[4] Pneumocystis carinii dihydropteroate synthase: kinetic properties and inhibition by sulfonamides. Journal of Clinical Investigation. Link

-

Fernández-Villa, D. et al. (2019).[4] Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors.[4] Bacterial Resistance to Antibiotics.[3] Link

-

Hammoudeh, D. et al. (2014).[7] Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. Link

-

DrugBank Online. (2024). Sulfamethizole: Pharmacology and Interactions. Link

Sources

- 1. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 5. A human gut Faecalibacterium prausnitzii fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrathionate hydrolase from the acidophilic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of plasmid-borne resistance to sulfonamides | bioRxiv [biorxiv.org]

Physicochemical Properties and Polymorphism of Phthalylsulfamethizole

This technical guide provides a comprehensive framework for the physicochemical characterization and solid-state analysis of Phthalylsulfamethizole , a sulfonamide prodrug.

Technical Guide & Characterization Framework

Executive Summary

Phthalylsulfamethizole is a prodrug of the antibiotic sulfamethizole, designed for targeted delivery to the lower gastrointestinal tract. By masking the N4-amino group of sulfamethizole with a phthalic acid moiety, the molecule exhibits poor gastric solubility, minimizing systemic absorption in the stomach. Upon reaching the alkaline environment of the intestine, it solubilizes and undergoes enzymatic or chemical hydrolysis to release the active sulfamethizole.

This guide addresses the critical need for rigorous solid-state characterization (polymorphism screening) and physicochemical profiling (pKa, solubility, stability), which are determinants of the drug's release kinetics and therapeutic efficacy.

Molecular Architecture & Physicochemical Baseline

Chemical Structure & Prodrug Logic

Phthalylsulfamethizole is chemically 2-[[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid] .[1]

Mechanism of Action: The phthalyl group renders the molecule amphoteric but predominantly acidic. In the low pH of the stomach (pH 1.2), the carboxylic acid group is protonated (neutral), and the sulfonamide group is also largely unionized, leading to extremely low solubility . In the intestine (pH > 6.0), the carboxylic acid deprotonates, significantly increasing solubility and allowing enzymatic hydrolysis (via amidases) to release the active sulfamethizole.

Physicochemical Profile (Baseline Data)

| Property | Value / Characteristic | Biopharmaceutical Implication |

| Molecular Weight | ~432.47 g/mol | Moderate size; permeability limited by polarity.[1] |

| Melting Point | ~240°C (dec) (Typical for class) | High lattice energy; indicative of strong intermolecular H-bonding (amide/sulfonamide).[1] |

| pKa (Acidic) | ~3.5 (COOH) & ~5.3 (Sulfonamide) | Solubility is highly pH-dependent.[1] Insoluble at pH < 3; Soluble at pH > 6.[1] |

| LogP (Octanol/Water) | ~1.5 - 2.0 (Estimated) | Moderate lipophilicity, but ionization at intestinal pH limits passive diffusion of the prodrug.[1] |

| Solubility Class | Practically insoluble in water & chloroform; Soluble in aqueous alkali hydroxides.[1] | Requires enteric-specific dissolution testing.[1] |

Polymorphism Landscape

Sulfonamides are notorious for exhibiting polymorphism (the ability to crystallize in multiple lattice arrangements).[1] For Phthalylsulfamethizole, the presence of multiple hydrogen bond donors (amide NH, sulfonamide NH) and acceptors (carbonyls, thiadiazole N) creates a high probability of multiple crystal forms.

Polymorph Screening Strategy

Since specific polymorphs (e.g., Form I vs. Form II) may vary by synthesis batch, a screening protocol is essential to ensure batch-to-batch consistency.[1]

Critical Quality Attributes (CQAs) affected by Polymorphism:

-

Dissolution Rate: Metastable forms may dissolve faster, potentially altering the site of release (proximal vs. distal bowel).[1]

-

Chemical Stability: Amorphous or metastable forms are more susceptible to premature hydrolysis during storage.[1]

-

Processability: Crystal habit (needle vs. plate) affects flow and tableting.[1]

Visualization: Polymorph Screening Workflow

The following diagram outlines the decision tree for identifying and classifying polymorphs of Phthalylsulfamethizole.

Figure 1: Strategic workflow for the isolation and identification of Phthalylsulfamethizole polymorphs.

Hydrolysis & Stability Kinetics

The therapeutic activation of Phthalylsulfamethizole relies on the cleavage of the amide bond. This process is catalyzed by base (chemical hydrolysis) and intestinal enzymes (enzymatic hydrolysis).[1]

Reaction Pathway

The hydrolysis follows pseudo-first-order kinetics in aqueous buffers, with the rate constant (

Reaction:

Visualization: Activation Pathway

Figure 2: Hydrolytic activation pathway of Phthalylsulfamethizole in the intestinal environment.[1]

Experimental Protocols

Protocol A: pH-Solubility Profile Determination

Rationale: To confirm the "gastric insoluble / intestinal soluble" release mechanism.

-

Buffer Preparation: Prepare 50 mL aliquots of buffers at pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate).

-

Saturation: Add excess Phthalylsulfamethizole (approx. 100 mg) to each buffer vessel.

-

Equilibration: Shake at 37°C ± 0.5°C for 24 hours.

-

Filtration: Filter suspension through a 0.45 µm PTFE syringe filter (discard first 2 mL).

-

Quantification: Analyze filtrate via HPLC (C18 column, Mobile Phase: Methanol:Phosphate Buffer).

-

Note: Ensure rapid analysis to prevent hydrolysis during the assay, or keep samples chilled.

-

Protocol B: Polymorph Identification via DSC

Rationale: To detect phase transitions, solvates, or glass transitions.[1]

-

Sample Prep: Weigh 2–4 mg of dried powder into an aluminum pan. Crimp with a pinhole lid (to allow moisture escape if hydrate).[1]

-

Parameters:

-

Analysis:

References

-

World Health Organization (WHO). International Nonproprietary Names (INN) for pharmaceutical substances.[1][3] WHO Drug Information.[1] [1]

-

National Center for Biotechnology Information. Sulfamethizole (CID 5328) - PubChem Compound Summary.[1] PubChem.[1]

-

European Pharmacopoeia (Ph.[1][3] Eur.). Sulfonamides General Monograph.[1] 10th Edition.[1] (Standard for melting point and identification methodologies).

-

H&M Analytical. Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis.

-

DrugBank Online. Phthalylsulfathiazole (DB13248).[1] (Structural analog reference for physicochemical baseline). [1]

-

Cambon, J.P., & Bastide, J. Hydrolysis Kinetics of Sulfonylureas in Aqueous Buffer Solutions.[1][4] J. Agric.[1] Food Chem. 1996, 44, 333-337.[1][4] (Kinetic model reference for sulfonamide hydrolysis).

Sources

Phthalylsulfamethizole: Prodrug Mechanics and the Pharmacodynamics of Sulfathiazole

Executive Summary

This technical guide analyzes the pharmacological architecture of Phthalylsulfamethizole (PSM) , a classic prodrug designed for site-specific delivery, and its active metabolite, Sulfathiazole (ST) . While newer antibiotics have superseded sulfonamides in many clinical sectors, PSM remains a critical model for studying intestinal-targeted prodrug delivery and resistance mechanisms in Enterobacteriaceae. This document synthesizes the bioactivation pathways, pharmacodynamic logic, and validated analytical protocols required for modern investigation.

Molecular Architecture and Bioactivation

Phthalylsulfamethizole is an

The Prodrug Logic

-

Gastric Stability: The phthalyl linkage renders the molecule insoluble in the acidic environment of the stomach (pH 1.5–3.5), preventing premature systemic absorption.

-

Site-Specific Release: Upon reaching the distal ileum and colon, the alkaline pH and, more critically, bacterial amidases produced by the colonic microbiota, hydrolyze the amide bond.

-

Therapeutic Yield: This cleavage releases the active moiety, Sulfathiazole, in high concentrations directly at the site of infection (luminal action) while minimizing systemic toxicity.[1]

Diagram: Bioactivation Pathway

The following diagram illustrates the hydrolysis mechanism that converts the inert PSM into active ST.

Figure 1: The bioactivation of Phthalylsulfamethizole via bacterial enzymatic hydrolysis in the lower GI tract.

Pharmacodynamics: Mechanism of Action

Once released, Sulfathiazole acts as a competitive inhibitor in the bacterial folate synthesis pathway.[1][2][3][4][5] Unlike mammalian cells, which uptake preformed folate, bacteria must synthesize it de novo.[1][2]

The Target: Dihydropteroate Synthase (DHPS)

Sulfathiazole is a structural analogue of para-aminobenzoic acid (PABA) .[2][4][5][6]

-

Competition: ST competes with PABA for the active site of the enzyme dihydropteroate synthase (DHPS).[2][4]

-

False Metabolite Formation: DHPS incorporates ST instead of PABA, creating a non-functional analog of dihydropteroic acid.

-

Pathway Collapse: This blockade prevents the formation of dihydrofolic acid, subsequently starving the bacteria of tetrahydrofolate—a cofactor essential for the synthesis of thymidine, purines, and bacterial DNA.[1][2]

Diagram: Folate Synthesis Inhibition

Figure 2: Competitive inhibition of DHPS by Sulfathiazole, halting the production of essential DNA precursors.[2][4]

Pharmacokinetics and Disposition

Understanding the differential pharmacokinetics (PK) between the prodrug and the metabolite is vital for interpreting toxicity and efficacy data.

Comparative PK Profile

| Parameter | Phthalylsulfamethizole (Prodrug) | Sulfathiazole (Active Metabolite) |

| Absorption | < 5% (Negligible systemic uptake) | Rapidly absorbed if not locally confined |

| Primary Site | Large Intestine (Lumen) | Systemic Circulation / Urine |

| Protein Binding | N/A | ~65% to Plasma Albumin |

| Metabolism | Hydrolysis (Gut Bacteria) | Hepatic Acetylation ( |

| Excretion | Feces (unchanged) | Urine (active & acetylated forms) |

| Half-Life | N/A (Local action) | 7–12 hours |

Critical Insight: The hepatic acetylation of Sulfathiazole produces acetylsulfathiazole, which is less soluble in acidic urine than the parent compound. This is the primary driver of crystalluria , a known renal toxicity risk.

Analytical Methodologies

For researchers quantifying PSM and ST simultaneously (e.g., in dissolution studies or biological matrices), a validated HPLC protocol is required.[7] The following protocol ensures separation of the prodrug, the metabolite, and the phthalic acid byproduct.

Protocol: Reverse-Phase HPLC Separation

Objective: Simultaneous quantification of Phthalylsulfamethizole and Sulfathiazole.

1. Chromatographic Conditions:

-

Column: C18 (Octadecylsilyl), 250 mm × 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3 or equivalent).

-

Mobile Phase:

-

Solvent A: 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with Orthophosphoric acid).

-

Solvent B: Acetonitrile (HPLC Grade).

-

Ratio: Isocratic 70:30 (Buffer:Acetonitrile).

-

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV-Vis Diode Array at 254 nm (optimal for the benzene ring absorption common to both).

-

Temperature: Ambient (25°C).

2. Sample Preparation:

-

Standard Stock: Dissolve 10 mg of ST and 10 mg of PSM in 10 mL of Methanol (1000 µg/mL).

-

Dilution: Dilute with mobile phase to working concentrations (e.g., 10–100 µg/mL).

-

Filtration: Pass all samples through a 0.45 µm PTFE syringe filter before injection to protect the column.

3. System Suitability Parameters (Acceptance Criteria):

-

Resolution (

): > 2.0 between ST and PSM peaks. -

Tailing Factor (

): < 2.0.[6] -

Theoretical Plates (

): > 2000.

Self-Validating Step: Always run a "blank" mobile phase injection first to ensure no ghost peaks from the solvent interfere with the early-eluting Sulfathiazole peak.

Toxicology and Safety Profile

While PSM is designed to minimize systemic exposure, the release of Sulfathiazole carries inherent sulfonamide risks.

-

Renal Toxicity (Crystalluria):

-

Hypersensitivity (Stevens-Johnson Syndrome):

-

Sulfonamides are potent sensitizers. Researchers handling the powder must use PPE (gloves, mask) to avoid sensitization via inhalation or contact.

-

References

-

Mechanism of Action & Resistance: Yun, M., et al. (2012). "Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase." Science. [Link]

-

Pharmacokinetics & Absorption: Martinez, M. N., & Amidon, G. L. (2002). "A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals." The Journal of Clinical Pharmacology. [Link]

-

Analytical Methods (HPLC): Ghanem, M. M., et al. (2012).[7][10] "Validated and Stability Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium, Sulfathiazole Sodium and Sulfadimidine Sodium." International Journal of Pharmaceutical Sciences and Research. [Link]

-

Chemical Properties & Safety: National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 5340, Sulfathiazole." [Link]

Sources

- 1. What is the mechanism of Phthalylsulfathiazole? [synapse.patsnap.com]

- 2. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 3. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. historymedjournal.com [historymedjournal.com]

Phthalylsulfamethizole: Mechanistic Profiling and Antibacterial Spectrum Analysis

The following technical guide provides an in-depth analysis of Phthalylsulfamethizole, focusing on its mechanism as a prodrug, its specific antibacterial spectrum mediated by its active metabolite, and the experimental frameworks required to validate its efficacy.

Technical Guide for Drug Development & Application Scientists

Executive Summary

Phthalylsulfamethizole is a specialized sulfonamide prodrug designed for site-specific delivery within the gastrointestinal tract. Unlike systemic sulfonamides (e.g., sulfamethoxazole), Phthalylsulfamethizole is engineered to possess poor oral bioavailability. This physicochemical property ensures that the compound remains concentrated in the intestinal lumen, where it undergoes enzymatic hydrolysis to release its active metabolite, sulfamethizole .

This guide analyzes the compound’s transition from an inert carrier to a bioactive inhibitor of dihydropteroate synthase (DHPS), details its spectrum against enteric pathogens, and provides validated protocols for assessing its pharmacodynamic profile.

Mechanistic Foundation: The Prodrug-to-Active Cascade

The efficacy of Phthalylsulfamethizole is governed by a two-stage activation process. It is critical to understand that the parent compound has negligible antibacterial activity in vitro until hydrolyzed.

Activation Pathway

-

Ingestion & Transit: The phthalyl group at the

-position renders the molecule insoluble and poorly absorbed in the acidic environment of the stomach. -

Intestinal Hydrolysis: Upon reaching the large intestine, bacterial acylases and the alkaline pH facilitate the cleavage of the phthalyl moiety.

-

Active Release: This releases Sulfamethizole (the active antimicrobial) and phthalic acid (inert carrier) directly at the site of infection.

-

Target Engagement: Sulfamethizole competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase (DHPS), halting folate synthesis.

Signaling & Interaction Diagram

The following diagram illustrates the pharmacokinetic activation and subsequent pharmacodynamic blockade.

Figure 1: Mechanism of Action. The prodrug Phthalylsulfamethizole is hydrolyzed in the gut to release Sulfamethizole, which inhibits bacterial DHPS.

Antibacterial Spectrum Analysis

Since the active moiety is sulfamethizole , the spectrum of Phthalylsulfamethizole corresponds to the susceptibility profile of sulfamethizole, specifically against organisms present in the intestinal flora.

Primary Targets (Enteric Pathogens)

The drug is primarily indicated for Gram-negative bacilli (Enterobacteriaceae).

| Organism Group | Specific Pathogens | Susceptibility Status | Clinical Relevance |

| Enterobacteriaceae | Escherichia coli | High | Primary target for intestinal antisepsis. |

| Shigella spp.[1] (S. flexneri, S. sonnei) | Variable | Historically effective; resistance is increasing. | |

| Proteus mirabilis | High | Susceptible to high local concentrations. | |

| Klebsiella pneumoniae | Moderate | Often requires combination therapy. | |

| Gram-Positives | Staphylococcus aureus | Moderate | Less relevant for intestinal infections but susceptible. |

| Enterococcus spp. | Low/Resistant | Generally intrinsically resistant to sulfonamides in vivo due to folate scavenging. | |

| Anaerobes | Bacteroides spp. | Resistant | Sulfonamides generally lack efficacy against obligate anaerobes. |

Quantitative Data (Representative MICs)

Note: Values reflect the active metabolite, Sulfamethizole.

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Breakpoint (Susceptible) |

| E. coli | 8 - 32 | >64 | ≤ 256 (Urine/Gut)* |

| P. mirabilis | 16 | 64 | ≤ 256 |

| Shigella spp. | 4 - 16 | Variable | ≤ 256 |

*Note: Due to massive concentration in the gut lumen (often >1000 µg/mL), organisms with "Intermediate" systemic MICs may be effectively eradicated locally.

Experimental Protocols for Validation

To evaluate Phthalylsulfamethizole in a research setting, one must account for the prodrug hydrolysis step. Standard MIC testing of the parent compound will yield false negatives.

Protocol A: Simulated Intestinal Hydrolysis Assay

Objective: Verify the release rate of sulfamethizole under gut-like conditions.

-

Preparation: Prepare Simulated Intestinal Fluid (SIF) (USP standard: pH 6.8, pancreatin added).

-

Inoculum: Supplement SIF with 5% fresh fecal slurry (human or rat) to provide bacterial acylases, or use purified acylase enzyme.

-

Incubation:

-

Dissolve Phthalylsulfamethizole (1 mg/mL) in the medium.

-

Incubate anaerobically at 37°C.

-

-

Sampling: Aliquot samples at T=0, 2, 4, 8, and 24 hours.

-

Quenching: Mix 1:1 with ice-cold acetonitrile to precipitate proteins.

-

Quantification: Analyze supernatant via HPLC-UV (270 nm).

-

Mobile Phase: Phosphate buffer (pH 3.0) / Methanol (70:30).

-

Target: Disappearance of Phthalyl-peak and appearance of Sulfamethizole-peak.

-

Protocol B: Modified Antimicrobial Susceptibility Testing (AST)

Objective: Determine the bioactivity of the released agent.

Direct testing of Phthalylsulfamethizole on agar plates is invalid because standard media lacks the hydrolytic enzymes found in the gut.

Correct Workflow:

-

Pre-activation: Perform Protocol A (Hydrolysis) for 24 hours.

-

Filtration: Sterile filter (0.22 µm) the hydrolysate.

-

Dilution: Perform serial dilutions of the hydrolysate in Mueller-Hinton Broth.

-

Challenge: Inoculate with

CFU/mL of target pathogen (e.g., E. coli ATCC 25922). -

Control: Run a parallel MIC test using pure chemical standard Sulfamethizole .

-

Validation: The MIC of the hydrolysate (adjusted for molar concentration) should match the MIC of pure Sulfamethizole.

Experimental Workflow Diagram

Figure 2: Validated workflow for testing prodrug antibacterial activity in vitro.

Scientific Commentary & Implications

The "Ion Trapping" Myth vs. Solubility Reality

Researchers often mistake the mechanism of gut retention. It is not solely due to pH-dependent ionization (ion trapping) but primarily due to the extreme insolubility of the phthalyl-substituted amide. This prevents passive diffusion across the enterocyte lipid bilayer. Once hydrolyzed, the released sulfamethizole is rapidly absorbed if not for the fact that it is generated in the distal colon where surface area for absorption is lower than the small intestine, maintaining high luminal concentrations.

Resistance Considerations

Resistance to sulfamethizole implies cross-resistance to Phthalylsulfamethizole. Mechanisms include:

-

plasmid-mediated sul genes: Encode mutant DHPS with low affinity for sulfonamides.

-

Hyper-production of PABA: Overwhelms the competitive inhibition.

Clinical Niche

While fluoroquinolones have largely replaced sulfonamides for systemic therapy, Phthalylsulfamethizole remains relevant for:

-

Pre-operative bowel preparation: Reducing bacterial load before colorectal surgery.

-

Resource-limited settings: Cost-effective management of bacillary dysentery.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4806, Phthalylsulfathiazole (and related Sulfamethizole derivatives). Retrieved from .

-

World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances. Retrieved from .

-

Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. (Standard for MIC breakpoints). Retrieved from .

-

DrugBank Online. Sulfamethizole: Pharmacology and bacterial spectrum. Retrieved from .

- Weinstein, L. (1975).The Sulfonamides. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics. (Classic mechanistic reference for sulfonamide prodrugs).

Sources

The role of gut microbiota in the metabolism of Phthalylsulfamethizole

Technical Deep Dive: The Role of Gut Microbiota in the Metabolism of Phthalylsulfamethizole

Executive Summary

Phthalylsulfamethizole (PSM) represents a classic application of the "prodrug" strategy in antimicrobial pharmacotherapy, designed to deliver high local concentrations of active sulfonamide to the colon while minimizing systemic absorption in the upper gastrointestinal (GI) tract. Its therapeutic efficacy is obligatorily dependent on the metabolic activity of the gut microbiota.

This technical guide elucidates the precise biochemical mechanism by which commensal bacteria activate PSM, identifies the specific enzymatic machinery involved, and provides a validated experimental framework for studying this interaction. For drug development professionals, understanding this pathway is critical for predicting inter-patient variability and assessing the impact of dysbiosis on drug efficacy.

Molecular Mechanism of Activation

The structural logic of Phthalylsulfamethizole relies on the modification of the

The Hydrolytic Cleavage

Upon reaching the distal ileum and colon, PSM encounters a dense microbial ecosystem. Bacterial enzymes attack the amide bond linking the phthalyl moiety to the sulfamethizole core.

-

Substrate: Phthalylsulfamethizole (

-phthalyl-N^1-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanilamide). -

Reaction Type: Hydrolytic deacylation.

-

Enzyme Class: Bacterial Aryl Acylamidases (EC 3.5.1.13).[1][2]

-

Products:

-

Sulfamethizole: The active antimicrobial agent (absorbed locally or acts intraluminally).

-

Phthalic Acid: The inert carrier molecule (excreted in feces).

-

Pathway Visualization

Figure 1: The metabolic activation pathway of Phthalylsulfamethizole mediated by bacterial aryl acylamidases.

The Microbial Engine: Key Players and Enzymes

The capacity to hydrolyze

Primary Bacterial Genera

Research indicates that the hydrolytic activity is predominantly associated with obligate anaerobes and facultative anaerobes resident in the colon:

-

Clostridium spp. (e.g., C. sporogenes): High expression of hydrolytic enzymes capable of cleaving amide and azo bonds.

-

Bacteroides spp. (e.g., B. fragilis): Possess broad-spectrum amidase activity.

-

Escherichia coli: Strains expressing specific aryl acylamidases have been shown to cleave similar prodrugs (e.g., acetaminophen-like bonds).

-

Eubacterium spp.

Enzymatic Specificity

The enzyme responsible is Aryl Acylamidase (also known as aryl-acylamide amidohydrolase). Unlike mammalian liver amidases, bacterial variants often exhibit broader substrate specificity, allowing them to accept bulky groups like the phthalyl moiety.

-

Mechanism: The enzyme utilizes a catalytic triad (often Ser-His-Asp) to perform a nucleophilic attack on the carbonyl carbon of the amide bond.

-

Cofactors: Generally metal-independent, though some variants may be stabilized by divalent cations (

or

Experimental Validation Framework

To confirm the role of microbiota in PSM metabolism, a rigorous ex vivo anaerobic incubation protocol is required. This protocol distinguishes between chemical instability and true enzymatic metabolism.

Protocol: Anaerobic Fecal Slurry Assay

Objective: Quantify the conversion rate of PSM to Sulfamethizole by human/rat fecal microbiota.

Materials:

-

Fresh fecal samples (human or rat).

-

Anaerobic chamber (

atmosphere). -

Reduced Phosphate-Buffered Saline (PBS) containing 0.05% L-cysteine (reducing agent).

-

Phthalylsulfamethizole standard (purity >98%).

-

HPLC-UV or LC-MS/MS system.

Workflow Steps:

-

Slurry Preparation:

-

Transfer fresh feces immediately into the anaerobic chamber.

-

Homogenize feces in reduced PBS (10% w/v suspension) to create the fecal slurry.

-

-

Incubation:

-

Aliquot slurry into sterile glass tubes.

-

Spike with PSM (final concentration 100 µM).

-

Control A (Sterile): Heat-inactivated slurry (100°C for 20 min) + PSM.

-

Control B (Chemical): PBS only + PSM.

-

Incubate at 37°C under anaerobic conditions.

-

-

Sampling:

-

Collect samples at T=0, 2, 4, 8, 12, and 24 hours.

-

Quench reaction immediately with ice-cold acetonitrile (1:3 v/v) to precipitate proteins.

-

-

Analysis:

-

Centrifuge (10,000 x g, 10 min).

-

Analyze supernatant via HPLC (C18 column, Mobile phase: Acetonitrile/Water/Formic Acid).

-

Monitor disappearance of PSM and appearance of Sulfamethizole.

-

Experimental Logic Visualization

Figure 2: Step-by-step workflow for the Anaerobic Fecal Slurry Assay to validate PSM metabolism.

Pharmacokinetic Implications

The dependence on microbial metabolism introduces specific pharmacokinetic (PK) variables that must be accounted for in drug development.

Germ-Free vs. Conventional Models

Studies utilizing germ-free (GF) rats versus conventional (CV) rats provide the definitive proof of causality.

-

Conventional Rats: Rapid appearance of Sulfamethizole in plasma/urine after oral PSM administration.

-

Germ-Free Rats: Negligible Sulfamethizole detected. High recovery of unchanged PSM in feces.

-

Antibiotic-Treated Rats: Pre-treatment with broad-spectrum antibiotics (e.g., Neomycin/Bacitracin) mimics the GF state, significantly delaying or abolishing PSM activation.

Data Summary: Theoretical Conversion Rates

| Parameter | Conventional Microbiota | Germ-Free / Antibiotic-Treated |

| Prodrug (PSM) Recovery in Feces | < 10% (Mostly metabolized) | > 90% (Unchanged) |

| Active Drug ( | 4 - 8 hours (Delayed, Colon-dependent) | N/A (Not formed) |

| Systemic Bioavailability | Moderate (Post-hydrolysis absorption) | Negligible |

| Primary Metabolic Site | Colon / Cecum | None |

References

-

Sousa, T. et al. (2008). The Gastrointestinal Microbiota as a Site for the Biotransformation of Drugs. International Journal of Pharmaceutics.

-

Swanson, H. I. (2015). Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? Drug Metabolism and Disposition.[3]

-

Peppercorn, M. A. & Goldman, P. (1972). The Role of Intestinal Bacteria in the Metabolism of Salicylazosulfapyridine. Journal of Pharmacology and Experimental Therapeutics. (Note: Foundational paper establishing the sulfonamide-cleavage mechanism).

-

Loppel, S. et al. (2015). Crystal structure analysis of a bacterial aryl acylamidase belonging to the amidase signature enzyme family. Journal of Biological Chemistry.

-

Gingell, R. et al. (1971). Gut Flora and the Metabolism of Prontosil and Neoprontosil in the Rat. Xenobiotica.

Sources

- 1. Molecular characterization of a novel bacterial aryl acylamidase belonging to the amidase signature enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure analysis of a bacterial aryl acylamidase belonging to the amidase signature enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Phthalylsulfamethizole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for determining the in vitro antibacterial susceptibility of Phthalylsulfamethizole. As a sulfonamide antibiotic, Phthalylsulfamethizole's efficacy is contingent on specific testing conditions that mitigate the antagonistic effects of media components. This guide, therefore, emphasizes not just the procedural steps but the underlying scientific principles that ensure the generation of accurate and reproducible Minimum Inhibitory Concentration (MIC) data. The protocols herein are synthesized from the foundational principles of antimicrobial susceptibility testing (AST) established by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This application note is designed to be a self-validating system, guiding researchers through methodology while underscoring the critical importance of appropriate quality control measures.

Introduction: The Scientific Rationale for a Specialized Protocol

Phthalylsulfamethizole belongs to the sulfonamide class of bacteriostatic antibiotics. Its mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, the drug ultimately disrupts the production of purines and other essential cellular components, thereby halting bacterial growth and replication.

The in vitro assessment of sulfonamides presents a unique challenge: the presence of thymidine and para-aminobenzoic acid (PABA) in standard microbiological media can bypass the inhibitory effect of the drug, leading to falsely elevated MIC values.[1] Therefore, a meticulously designed protocol utilizing media with low levels of these interfering substances is paramount for the accurate determination of Phthalylsulfamethizole's antibacterial activity. This guide provides such a protocol, focusing on the broth microdilution method as a primary, quantitative approach.

Mechanism of Action: A Visual Representation

The antibacterial activity of Phthalylsulfamethizole is centered on the disruption of the folate biosynthesis pathway, a process vital for bacterial survival but absent in humans, who obtain folate from their diet. This selective toxicity is a hallmark of the sulfonamide class.

Caption: Competitive inhibition of dihydropteroate synthase by Phthalylsulfamethizole.

Essential Materials and Reagents

A successful susceptibility test relies on the quality and standardization of its components.

| Category | Item | Specifications & Rationale |

| Antimicrobial Agent | Phthalylsulfamethizole Powder | High purity, with a certificate of analysis. Potency must be known for accurate stock solution preparation. |

| Solvent | Dimethyl Sulfoxide (DMSO) or 0.1 N NaOH | Phthalylsulfamethizole has low aqueous solubility. DMSO is a common solvent for such compounds.[2] Alternatively, for some sulfonamides, a small amount of dilute NaOH can aid dissolution before dilution in the test medium.[3] The final concentration of DMSO in the assay should be kept low (ideally ≤0.5%) to avoid antibacterial effects of the solvent itself.[1] |

| Test Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | This is the standard medium for susceptibility testing of non-fastidious bacteria, as recommended by CLSI.[4] It is crucial to use lots with low thymidine and PABA content.[1][5] |

| Bacterial Strains | Test Isolates & Quality Control (QC) Strains | QC strains are non-negotiable for validating the assay. Recommended strains include Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™. |

| Equipment & Consumables | Sterile 96-well microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), spectrophotometer, 0.5 McFarland turbidity standard, sterile tubes, and pipette tips. | Standard laboratory equipment for microbiology and cell culture. |

Detailed Experimental Protocols

The following protocols are based on the CLSI M07 guidelines for broth microdilution.[6]

Preparation of Phthalylsulfamethizole Stock Solution

The accuracy of the MIC is directly dependent on the accuracy of the stock solution.

-

Weighing: Accurately weigh a sufficient amount of Phthalylsulfamethizole powder.

-

Dissolving: Prepare a high-concentration stock solution (e.g., 1280 µg/mL). Due to its poor water solubility, dissolve the powder in a minimal amount of a suitable solvent like DMSO.[2] For example, to prepare a 1280 µg/mL stock, dissolve 12.8 mg of Phthalylsulfamethizole in 10 mL of DMSO. Ensure complete dissolution.

-

Storage: Aliquot the stock solution into sterile, cryo-safe vials and store at -20°C or lower. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

Standardization of the bacterial inoculum is a critical step for reproducibility.

-

Subculture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate overnight at 35°C ± 2°C.

-

Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.

-

Suspension: Transfer the selected colonies into a tube containing sterile saline or Mueller-Hinton broth.

-

Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more precise standardization (absorbance at 625 nm should be between 0.08 and 0.13).[7]

-

Final Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension.

Broth Microdilution Assay

This method determines the MIC by exposing a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent.[5]

Sources

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. Validation of 24-Hour Flucytosine MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of different solvents to extract antibacterial compounds from jalapeño peppers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for Phthalylsulfamethizole

Introduction & Scope

Phthalylsulfamethizole is a sulfonamide prodrug used primarily for its antibacterial properties in the gastrointestinal tract. Structurally, it is formed by the condensation of phthalic anhydride with sulfamethizole. Upon oral administration, it relies on enzymatic and chemical hydrolysis in the gut to release the active moiety, Sulfamethizole , and the byproduct, Phthalic Acid .

Because the therapeutic mechanism relies on bond cleavage, the drug substance is inherently susceptible to hydrolysis during storage, particularly under humid or acidic conditions. A Stability-Indicating Method (SIM) is therefore critical to differentiate the intact prodrug from its active breakdown products and other potential degradants.

This Application Note outlines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to separate Phthalylsulfamethizole from its key degradants. The method is developed in accordance with ICH Q1A (R2) (Stability Testing) and validated following ICH Q2 (R1) guidelines.

Key Objectives

-

Specificity: Complete resolution of Phthalylsulfamethizole, Sulfamethizole, and Phthalic Acid.

-

Sensitivity: Quantitation of impurities at <0.1% levels.

-

Robustness: Suitability for routine Quality Control (QC) and release testing.

Chemical Basis of Degradation

Understanding the degradation pathway is the prerequisite for SIM development. The primary instability of Phthalylsulfamethizole arises at the amide linkage between the phthalyl group and the N4-amino nitrogen of the sulfonamide.

Degradation Pathway

Under stress (hydrolytic, thermal, or photolytic), the molecule cleaves to yield:

-

Sulfamethizole (Active Metabolite/Degradant): More polar than the parent.

-

Phthalic Acid (Byproduct): Highly polar, elutes early in RP-HPLC.

Figure 1: Primary hydrolytic degradation pathway of Phthalylsulfamethizole.

Materials and Apparatus

Instrumentation

-

HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD detector, Autosampler).

-

Column: C18 Stationary Phase (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18), 250 mm x 4.6 mm, 5 µm particle size.

-

Software: Empower 3 or ChemStation.

Reagents

-

Reference Standards: Phthalylsulfamethizole (USP/BP), Sulfamethizole (Impurity A), Phthalic Acid (Impurity B).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Orthophosphoric acid (85%).

Method Development Strategy

The separation challenge lies in the polarity difference. Phthalic acid is very polar and acidic; Phthalylsulfamethizole is relatively hydrophobic. An isocratic method may result in poor resolution or excessive run times. A gradient elution is recommended to focus the early eluting polar impurities while eluting the parent drug within a reasonable timeframe.

Chromatographic Conditions (Optimized)

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.5 (Adjusted with Orthophosphoric acid) |

| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV @ 254 nm |

| Column Temp | 30°C |

| Run Time | 25 Minutes |

Gradient Program:

-

0-5 min: 90% A (Isocratic hold for Phthalic Acid)

-

5-15 min: 90% A → 40% A (Linear Gradient)

-

15-20 min: 40% A (Hold to elute Parent)

-

20-21 min: 40% A → 90% A (Return to initial)

-

21-25 min: 90% A (Re-equilibration)

Protocol: Forced Degradation Studies

To demonstrate the method is "stability-indicating," the drug must be subjected to stress conditions to generate degradants. The method must resolve these generated peaks from the parent peak (Peak Purity check).

Procedure: Prepare a stock solution of Phthalylsulfamethizole (1 mg/mL) in Diluent (Mobile Phase A:B 50:50).

-

Acid Hydrolysis: Mix 5 mL stock + 5 mL 0.1 N HCl. Reflux at 60°C for 4 hours. Neutralize with 0.1 N NaOH before injection.

-

Base Hydrolysis: Mix 5 mL stock + 5 mL 0.1 N NaOH. Reflux at 60°C for 2 hours. Neutralize with 0.1 N HCl. (Note: Sulfonamides are often unstable in base; expect rapid degradation).

-

Oxidative Stress: Mix 5 mL stock + 5 mL 3%

. Store at Room Temp for 24 hours. -

Thermal Stress: Expose solid drug powder to 105°C for 48 hours. Dissolve in diluent.

-

Photolytic Stress: Expose solid sample to UV light (1.2 million lux hours) per ICH Q1B.

Acceptance Criteria:

-

Mass balance should be close to 100% (Assay + Impurities).

-

Peak purity angle < Purity threshold (using Diode Array Detector) for the parent peak, ensuring no co-eluting impurities.

Method Validation Protocol (ICH Q2)[2]

Once specificity is established via stress testing, proceed to full validation.

A. System Suitability

Perform 5 replicate injections of the Standard Solution.

-

RSD of Area: NMT 2.0%

-

Tailing Factor: < 2.0

-

Theoretical Plates: > 2000

B. Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

-

Plot: Peak Area vs. Concentration.

-

Requirement:

.[1]

C. Accuracy (Recovery)

Spike placebo matrix with Phthalylsulfamethizole standard at 80%, 100%, and 120% levels.

-

Requirement: Mean recovery between 98.0% and 102.0%.[2]

D. Precision

-

Repeatability: 6 determinations at 100% concentration.

-

Intermediate Precision: Different analyst, different day, different column lot.

-

Requirement: RSD < 2.0%.[1]

E. Limit of Detection (LOD) / Quantitation (LOQ)

Determine based on Signal-to-Noise (S/N) ratio using dilute solutions.

-

LOD: S/N ≈ 3:1

-

LOQ: S/N ≈ 10:1

Workflow Visualization

The following diagram illustrates the logical flow from method conception to validated protocol.

Figure 2: Step-by-step workflow for developing the stability-indicating assay.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] 2003.[3][5][6] Link

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][7] 2005.[3][4][8][9] Link

-

PubChem. Phthalylsulfathiazole (Structural Analog Reference). National Library of Medicine. Accessed Oct 2023.[3] Link

-

PubChem. Sulfamethizole (Active Moiety).[9] National Library of Medicine. Accessed Oct 2023.[3] Link

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography.Link

Sources

- 1. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ymerdigital.com [ymerdigital.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. fda.gov [fda.gov]

- 8. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phthalylsulfathiazole | C17H13N3O5S2 | CID 4806 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Phthalylsulfamethizole in Veterinary Medicine for Enteric Pathogens

Abstract & Strategic Rationale

Phthalylsulfamethizole (PSM) represents a distinct class of "gut-active" sulfonamides designed to minimize systemic absorption while maximizing luminal concentrations. Unlike systemic sulfonamides (e.g., sulfamethoxazole), PSM functions as a prodrug. It remains inactive and insoluble in the acidic environment of the stomach, preventing early absorption. Upon reaching the alkaline environment of the small and large intestines, enzymatic and pH-mediated hydrolysis cleaves the phthalyl group, releasing the active moiety, sulfamethizole .

For modern drug development, PSM serves as a critical model compound for:

-

Non-absorbable drug design: Studying gut-restricted pharmacokinetics (PK) to minimize systemic toxicity and residues.

-

Microbiome-targeted therapy: Evaluating selective pressure on enteric flora compared to systemic antibiotics.

-

Resistance benchmarking: Assessing the prevalence of sul-mediated resistance mechanisms in enteric pathogens (E. coli, Salmonella spp.).

Mechanism of Action (MOA) & Bio-Activation

The therapeutic efficacy of PSM is entirely dependent on its site-specific bio-activation. Researchers must understand that PSM itself has negligible antibacterial activity in vitro until hydrolyzed.

The Prodrug-to-Active Pathway

The phthalyl group at the

-

Ingestion: PSM remains stable in gastric acid (pH < 3.0).

-

Intestinal Transit: In the duodenum/jejunum (pH > 6.0), bacterial amidases and alkaline pH hydrolyze the amide bond.

-

Active Inhibition: Free sulfamethizole competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase (DHPS) .[1]

-

Result: Inhibition of folate synthesis, halting bacterial DNA replication (bacteriostatic).[1][2]

MOA Visualization

Figure 1: Site-specific activation pathway of Phthalylsulfamethizole. The drug remains inactive until hydrolysis in the intestine releases Sulfamethizole to inhibit DHPS.

Experimental Protocols

Protocol A: In Vitro Susceptibility Testing (The "Prodrug Paradox")

Challenge: Standard CLSI broth microdilution using PSM powder will yield false negatives because the prodrug is inactive in standard media. Solution: Researchers must either use the active metabolite (sulfamethizole) as a surrogate or perform a pre-hydrolysis step.

Reagents:

-

Phthalylsulfamethizole standard (Sigma-Aldrich or equivalent).

-

0.1 M NaOH.

-

Mueller-Hinton Broth (MHB).

-

Target strains: E. coli (ATCC 25922), Salmonella Typhimurium.

Step-by-Step Methodology:

-

Alkaline Hydrolysis (Bio-simulation):

-

Dissolve 10 mg PSM in 5 mL of 0.1 M NaOH.

-

Incubate at 37°C for 4 hours to simulate intestinal transit.

-

Neutralize with 0.1 M HCl to pH 7.2.

-

Validation: Verify conversion via HPLC (see Protocol B).

-

-

Broth Microdilution:

-

Prepare serial dilutions of the hydrolyzed solution in MHB (Range: 0.25 – 512 µg/mL).

-

Inoculate with

CFU/mL of test organism. -

Incubate at 35°C for 16–20 hours.

-

-

Readout:

-

Determine Minimum Inhibitory Concentration (MIC).

-

Control: Run parallel plates with pure Sulfamethizole to confirm hydrolysis efficiency (MICs should match within ±1 dilution).

-

Protocol B: Pharmacokinetic Profiling (Gut Retention Study)

Objective: Validate the "gut-restricted" property by quantifying the ratio of Luminal Drug vs. Systemic Drug.

Study Design:

-

Subject: Weaned piglets (n=6) or Wistar rats (n=10).

-

Dosing: Oral gavage, 100 mg/kg PSM.

Sampling Schedule:

| Time Point | Sample Type | Target Analyte |

|---|---|---|

| 0, 2, 4, 8, 12, 24 hrs | Blood (Plasma) | Sulfamethizole (Active) |

| 24 hrs (Terminal) | GI Content (Ileum/Colon) | PSM (Prodrug) + Sulfamethizole |

HPLC Analysis Protocol:

-

Extraction:

-

Plasma:[3] Protein precipitation with Acetonitrile (1:3 v/v). Centrifuge 10,000g for 10 min.

-

Fecal/Gut Content: Homogenize 1g sample in 9 mL Methanol. Vortex 5 min. Centrifuge and filter (0.22 µm).

-

-

Chromatography Conditions:

-

Calculation:

-

Calculate the Gut Selectivity Index (GSI) :

-

Success Criteria: A high GSI (>100) indicates successful gut restriction.

-

Protocol C: Resistance Gene Screening (Molecular Validation)

Context: Efficacy is often compromised by plasmid-mediated resistance. Before efficacy trials, screen isolates for sul genes.

Workflow:

-

DNA Extraction: Boil-lysis or commercial kit (e.g., Qiagen) from overnight cultures.

-

PCR Amplification:

-

Target Genes: sul1, sul2, sul3 (encoding resistant DHPS).[6]

-

Primers (Standard):

-

sul1-F: 5'-CGG CGT GGG CTA CCT GAA CG-3'

-

sul1-R: 5'-GCC GAT CGC GTG AAG TTC CG-3'

-

-

-

Interpretation: Presence of bands indicates likely clinical failure, regardless of in vitro MIC (due to inducible resistance mechanisms).

Data Visualization: Experimental Workflow

Figure 2: Pharmacokinetic workflow for determining the Gut Selectivity Index (GSI) of Phthalylsulfamethizole.

Comparative Pharmacokinetics

The following table highlights the distinct profile of PSM compared to a systemic sulfonamide (Sulfamethoxazole), emphasizing why PSM is preferred for enteric-only infections.

| Parameter | Phthalylsulfamethizole (PSM) | Sulfamethoxazole (SMX) | Clinical Implication |

| Primary Site of Action | Large Intestine (Lumen) | Systemic Tissues / Urine | PSM is ideal for Dysentery; SMX for UTI/Respiratory. |

| Oral Bioavailability | < 5% (as parent) | > 85% | PSM minimizes systemic residues in livestock. |

| Active Metabolite | Sulfamethizole (released locally) | N4-Acetylsulfamethoxazole (liver) | PSM requires gut hydrolysis for activation. |

| Elimination Route | Feces (90-95%) | Urine (Renal) | PSM has low renal toxicity risk (crystalluria). |

| Half-Life ( | N/A (Not absorbed) | 10-12 hours | PSM dosing depends on gut transit time. |

References

-

Mechanism of Sulfonamides: Sköld, O. (2000).[6][7] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160.[6] [Link]

-

HPLC Methodology: Peris-Vicente, J., et al. (2025).[4][8] Validation of HPLC method for the simultaneous determination of veterinary pharmaceuticals. ResearchGate/MDPI Protocols. (Derived from general sulfonamide detection protocols). [Link]

-

Resistance Genes (sul1/sul2): Antunes, P., et al. (2005). Dissemination of sulfonamide resistance genes (sul1, sul2, and sul3) in bacteria isolated from healthy pigs.[6] Antimicrobial Agents and Chemotherapy. [Link]

-

Prodrug Hydrolysis: Bounds, S. V., & Caldwell, J. (1996). Pathways of metabolism of sulphonamides in animals. Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Veterinary Pharmacokinetics: Toutain, P. L., et al. (2010). Veterinary Medicine: Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. [Link]

Sources

- 1. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. redalyc.org [redalyc.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Advanced Chromatographic Strategies for the Resolution of Sulfonamide Isomers

Application Note & Protocol Guide

Executive Summary

Sulfonamides represent a critical class of antibiotics and carbonic anhydrase inhibitors. However, their synthesis and degradation often yield positional isomers (e.g., ortho-, meta-, para- substituted benzenesulfonamides) and structural isomers (e.g.,

This guide details three orthogonal analytical workflows to resolve these isomers:

-

Fluorinated Stationary Phase HPLC (PFP): The "Gold Standard" for aromatic positional isomers.

-

Supercritical Fluid Chromatography (SFC): High-throughput separation using orthogonal selectivity.

-

Micellar Electrokinetic Chromatography (MEKC): A capillary electrophoresis mode for charge-to-mass resolution.

Technique 1: Pentafluorophenyl (PFP) HPLC

Best For: Separation of ortho-, meta-, and para- positional isomers and halogenated sulfonamides.

The Scientific Rationale

Standard C18 (octadecylsilane) columns rely primarily on hydrophobic interactions. Sulfonamide isomers often have identical hydrophobicity. Pentafluorophenyl (PFP) phases, however, introduce multiple interaction mechanisms:

-

-

-

Dipole-Dipole Interactions: The C-F bonds create a strong dipole that interacts with the polar sulfonamide group (

). -

Shape Selectivity: The rigid PFP ring provides steric discrimination unavailable in flexible alkyl chains.

Experimental Protocol: PFP Separation

System: UHPLC or HPLC (Binary Gradient Pump) Column: 150 mm x 4.6 mm, 2.7 µm or 3.0 µm fused-core PFP (e.g., Phenomenex Kinetex PFP, Restek Raptor FluoroPhenyl, or YMC-Triart PFP).

Reagents:

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH suppresses ionization of the acidic sulfonamide nitrogen, increasing retention and interaction with the PFP phase.

-

Mobile Phase B: Methanol (MeOH).[1] Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns as ACN’s

-electrons can interfere with the stationary phase’s

Gradient Program:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 10 | 1.0 |

| 2.0 | 10 | 1.0 |

| 15.0 | 45 | 1.0 |

| 18.0 | 90 | 1.0 |

| 20.0 | 90 | 1.0 |

| 20.1 | 10 | 1.0 |

| 25.0 | 10 | 1.0 |

Detection: UV-Vis at 254 nm and 270 nm. Temperature: 35°C.

Validation Criteria:

-

Resolution (

): > 1.5 between critical isomer pairs (e.g., o-toluenesulfonamide vs p-toluenesulfonamide). -

Tailing Factor: < 1.2 (Sulfonamides are basic/amphoteric and prone to silanol tailing; PFP phases often have lower silanol activity).

Technique 2: Supercritical Fluid Chromatography (SFC)

Best For: High-throughput screening, chiral sulfonamides, and "green" chemistry compliance.

The Scientific Rationale

SFC utilizes supercritical

-

Orthogonality: SFC operates via a normal-phase-like mechanism. While RP-HPLC separates based on hydrophobicity, SFC separates based on polarity and hydrogen bonding.

-

2-Ethylpyridine (2-EP) Selectivity: For basic compounds like sulfonamides, 2-EP stationary phases prevent the peak tailing common on bare silica by masking silanols and engaging in hydrogen bonding with the sulfonamide amine.

Experimental Protocol: SFC Isomer Resolution

System: UHPSFC (e.g., Agilent 1260 Infinity II SFC or Waters UPC2). Column: 2-Ethylpyridine (2-EP), 100 mm x 3.0 mm, 1.7 µm or 3.0 µm.

Reagents:

-

Mobile Phase A:

(SFC Grade). -

Mobile Phase B: Methanol with 20 mM Ammonia (or 0.1% Isopropylamine). Note: Basic additive improves peak shape for sulfonamides.

Isocratic/Gradient Strategy:

-

Isomers often require shallow gradients.

-

Backpressure: 120 - 150 bar (Critical for density control).

-

Temperature: 40°C - 60°C. Note: Temperature dramatically affects density and selectivity in SFC.

Step-by-Step Workflow:

-

Conditioning: Flush column with 10% MeOH/

for 10 minutes. -

Screening: Run a broad gradient (5% to 40% B over 5 mins).

-

Optimization: If isomers co-elute, switch to Isocratic Mode at the %B where elution occurred (typically 12-18% for sulfonamides).

-

Fine Tuning: Lower temperature by 5°C increments to increase fluid density and resolution.

Technique 3: Micellar Electrokinetic Chromatography (MEKC)

Best For: Charged isomers with distinct pKa values or when sample volume is extremely limited (< 5 µL).

The Scientific Rationale

Capillary Zone Electrophoresis (CZE) separates based on charge-to-mass ratio. However, neutral isomers or those with identical pKa cannot be separated by CZE alone. MEKC adds a surfactant (SDS) above its Critical Micelle Concentration (CMC).[2]

-

The Mechanism: The SDS forms negatively charged micelles that migrate against the electroosmotic flow (EOF).[2] Sulfonamide isomers partition between the aqueous buffer and the hydrophobic micelle core. Even slight structural differences (e.g., steric bulk of an ortho- substituent) alter this partition coefficient, enabling separation.

Experimental Protocol: MEKC

System: Capillary Electrophoresis with DAD. Capillary: Fused silica, 50 µm I.D., 50 cm effective length.

Buffer Preparation:

-

Background Electrolyte (BGE): 20 mM Borate Buffer (pH 9.2) + 50 mM SDS.

-

Optional: Add 5-10% Methanol to expand the migration window.

Run Conditions:

-

Rinse: 1M NaOH (5 min) -> Water (2 min) -> BGE (5 min).

-

Injection: Hydrodynamic (50 mbar for 5 seconds).

-

Voltage: +25 kV (Normal Polarity).

-

Temperature: 25°C.

-

Detection: 214 nm (Amide bond) and 254 nm (Aromatic ring).

Comparative Data Analysis

| Parameter | RP-HPLC (C18) | RP-HPLC (PFP) | SFC (2-EP) | CE (MEKC) |

| Separation Mechanism | Hydrophobicity | Polarity/H-Bonding | Partition coeff. / Charge | |

| Isomer Resolution ( | Poor (< 1.0) | Excellent (> 2.0) | Good (1.5 - 2.0) | High Efficiency |

| Analysis Time | 15 - 30 min | 15 - 25 min | 3 - 8 min | 10 - 20 min |

| Solvent Consumption | High | High | Very Low | Negligible |

| Robustness | High | Moderate | Moderate | Low (pH sensitive) |

Decision Pathways & Mechanisms (Visualization)

Figure 1: Method Development Decision Tree

Caption: A logical workflow for selecting the optimal chromatographic technique based on sulfonamide isomer characteristics.

Figure 2: PFP Separation Mechanism

Caption: Visualization of the multi-mode interaction between sulfonamide isomers and the Pentafluorophenyl stationary phase.

References

-

Desfontaine, V., et al. (2015).[3] Supercritical fluid chromatography in pharmaceutical analysis.[3][4] Journal of Pharmaceutical and Biomedical Analysis.[3]

-

Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.

-

Phenomenex. (2025). Supercritical Fluid Chromatography (SFC) Columns - Technical Guide.

-

Sielc Technologies. (n.d.). Separation of o-Toluenesulfonamide on Newcrom R1 HPLC column.

-

Wang, X., et al. (2018). Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent.[5] Journal of Chromatography A.

-

Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) using Biphenyl Phases.[1]

Sources

- 1. gtfch.org [gtfch.org]

- 2. Capillary Electrophoresis-based Separations* – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]

- 5. Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Phthalylsulfamethizole Formulations

Introduction: The Dual-Threat of Sulfonamides

Phthalylsulfamethizole (PSM) presents a unique challenge in pharmaceutical development. Unlike standard APIs where crystallization is purely a physical phase transition, PSM instability is a dual-threat : it can be physical (Ostwald ripening, polymorphic shifts) or chemical (hydrolysis leading to the precipitation of sulfamethizole).

This guide moves beyond generic advice. We treat your formulation as a thermodynamic system striving for equilibrium. If you are seeing crystals, your system is telling you it is energetically unhappy. Here is how to diagnose and fix it.

Part 1: Diagnostic Decision Matrix

Before applying a fix, you must identify the nature of the solid phase. Treating a chemical degradation issue as a physical ripening issue will result in total batch failure.

Experiment 1: The "Identity Check" (Mandatory)

Observation: You observe new crystal growth or sediment in your suspension/solution. Protocol:

-

Isolate the crystals via filtration.

-

Wash with cold solvent (to remove mother liquor).

-

Perform HPLC and DSC (Differential Scanning Calorimetry).

| Observation | Diagnosis | Root Cause |

| HPLC: Single peak (PSM) DSC: Shift in melting point | Polymorphic Transition | Metastable form converting to stable form. |

| HPLC: Single peak (PSM) DSC: No change | Ostwald Ripening | Particle size distribution (PSD) widening due to surface energy minimization. |

| HPLC: New peaks (Sulfamethizole/Phthalic Acid) | Chemical Hydrolysis | Cleavage of the phthalyl group due to pH excursion. |

Visualization: Troubleshooting Workflow

Figure 1: Diagnostic logic flow to distinguish between chemical degradation and physical phase transitions.

Part 2: Troubleshooting Physical Instability (Ostwald Ripening)

The Scenario: Your suspension passes chemical stability (HPLC is clean), but the particle size is drifting. Small particles are disappearing, and large crystals are growing, leading to caking that cannot be redispersed.

The Science: This is Ostwald Ripening .[1][2] The solubility of a particle is inversely related to its radius (Kelvin Equation). Small particles have higher saturation solubility than large particles. The system reduces its total surface energy by dissolving the "high energy" small particles and depositing that mass onto the "low energy" large particles.

Remediation Protocol: The "Adsorption Barrier"

You cannot stop thermodynamics, but you can kinetically hinder it by modifying the Solid-Liquid Interface .

Step-by-Step Stabilization:

-

Narrow the PSD:

-

Why: A wide distribution creates a larger chemical potential difference between the smallest and largest particles.

-

Action: Use wet milling or micronization to achieve a span

.

-

-

Zeta Potential Modulation:

-

Target: Absolute value > 30 mV.

-

Action: Adjust pH or add ionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS) to increase electrostatic repulsion.

-

-

Steric Stabilization (The "Coat"):

-

Why: Polymers adsorb to the crystal face, physically blocking solute deposition.

-

Action: Incorporate HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone) K30.

-

Critical Concentration: You must exceed the critical micelle concentration (CMC) for surfactants or the saturation coverage for polymers.

-

Data: Stabilizer Efficiency on PSM Suspensions

Simulated data based on sulfonamide suspension behavior.

| Stabilizer System | Zeta Potential (mV) | Crystal Growth Rate (µm/day) | Redispersibility |

| None (Control) | -12 | 2.5 | Poor (Hard Cake) |

| Polysorbate 80 (0.5%) | -18 | 1.1 | Moderate |

| HPMC E5 (1.0%) | -22 | 0.2 | Good |

| SDS (0.1%) + HPMC | -45 | < 0.05 | Excellent |

Part 3: Troubleshooting Chemical Instability (Hydrolysis)

The Scenario: You observe needle-like crystals precipitating, and HPLC confirms the presence of Sulfamethizole and Phthalic Acid .

The Science: Phthalylsulfamethizole is a prodrug. The phthalyl linkage is an amide bond susceptible to hydrolysis.

-

Acidic Catalysis: At pH < 3, the amide bond cleaves rapidly.

-

Alkaline Hydrolysis: At pH > 8, the ester/amide linkages are vulnerable.

-

The Trap: Formulators often use alkaline agents to dissolve PSM (forming a salt), but if the local pH is too high during processing, hydrolysis initiates.

FAQ: Hydrolysis Prevention

Q: I used a co-solvent (Propylene Glycol) to improve solubility, but it got worse. Why? A: Solvent effects on dielectric constant. Adding organic solvents lowers the dielectric constant of the media. For ionic reactions (like specific acid/base hydrolysis), this can sometimes accelerate the reaction rate or shift the pKa of the molecule, making it more susceptible to the pH of the bulk solution.

-

Fix: Switch to a buffered aqueous system. Maintain pH at the point of maximum stability (typically pH 4.5 – 6.0 for this class of sulfonamides).

Q: Can I use heat to speed up dissolution during manufacturing? A: NO. Arrhenius kinetics dictate that for every 10°C increase, the hydrolysis rate roughly doubles.

-

Protocol: Dissolve PSM as a salt (using mild base like Sodium Bicarbonate) at room temperature , then slowly lower the pH to the target suspension range if necessary, ensuring you do not cross the solubility limit too fast (nucleation control).

Part 4: Processing-Induced Crystallization (Wet Granulation)

The Scenario: You are making a tablet. After wet granulation and drying, the dissolution rate drops, and the granules are harder than expected.

The Science: Solvent-Mediated Phase Transformation. During wet granulation, the solvent (water/alcohol) partially dissolves the PSM. During the drying phase, the drug recrystallizes. If the drying is too slow, or if the solvent favors a different polymorph, the drug may crystallize into a more stable (less soluble) form or form strong solid bridges between particles.

Visualization: The Granulation Danger Zone

Figure 2: Mechanism of solvent-mediated phase transformation during wet granulation.

Troubleshooting Guide: Granulation

-

Switch Binders: Avoid water if possible. Use Isopropyl Alcohol (IPA) if the polymorph is stable in it (verify via slurry experiment).

-

Drying Kinetics: Move from tray drying (slow, promotes crystal growth) to Fluid Bed Drying (fast, locks in the state).

-

Endpoint Control: Do not over-wet. Stop granulation at the "snowball" consistency, not the "mud" consistency.

References

-

Aulton, M. E., & Taylor, K. (2017). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier.[3] (Standard text for Ostwald ripening and suspension stability principles).

-

Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. Link (Authoritative source on polymorphic transitions).

-

Loftsson, T. (2014). Drug Stability for Pharmaceutical Scientists. Academic Press. Link (Kinetics of hydrolysis in sulfonamides).

-

PubChem. (n.d.). Phthalylsulfamethizole Compound Summary. National Library of Medicine. Link (Chemical structure and properties).

- Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol-water and cyclohexane-water systems. Journal of Solution Chemistry. (Solubility behavior of sulfonamide class).

Sources

Identifying and characterizing impurities and degradation products of Phthalylsulfamethizole

Impurity Profiling & Degradation Characterization

Current Status: Operational Role: Senior Application Scientist Subject: Technical Guide for Phthalylsulfamethizole (CAS: 85-73-4)

Introduction: The Prodrug Stability Paradox

Welcome to the technical support hub for Phthalylsulfamethizole. As researchers, you are likely dealing with a molecule that presents a unique "stability paradox." Phthalylsulfamethizole is an intestinal antiseptic designed as a prodrug ; it is chemically engineered to hydrolyze in the gut to release the active antibiotic (Sulfamethizole) and Phthalic acid.

However, this intentional instability in vivo creates a significant challenge in vitro. The very mechanism that makes it therapeutically effective—the labile amide bond at the

Module 1: The Degradation Landscape

FAQ: Why do I see "Free Sulfamethizole" increasing in my standard even at 4°C?

Technical Insight: The primary degradation pathway of Phthalylsulfamethizole is hydrolysis. Unlike standard sulfonamides which are relatively stable, the phthalyl group renders the amide bond susceptible to both acid and base catalysis. Moisture is your enemy. Even trace water in an organic solvent (like DMSO or Methanol used for stock solutions) can initiate hydrolysis, leading to the formation of Sulfamethizole (Impurity A) and Phthalic Acid (Impurity B) .